molecular formula C9H11ClFN B599194 (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1286734-90-4

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B599194
CAS No.: 1286734-90-4
M. Wt: 187.642
InChI Key: CBWNFZYQNOKVAI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a compound that contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The “4-Fluoro” indicates the presence of a fluorine atom at the 4th position of the indene structure. The “2,3-dihydro” suggests that the compound has been hydrogenated at the 2nd and 3rd positions. The “1H-inden-1-amine” indicates the presence of an amine group (-NH2) at the 1st position . The “hydrochloride” suggests that the compound is a salt formed by the reaction of the amine group with hydrochloric acid .


Molecular Structure Analysis

The molecular structure analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or resources, it’s not possible to provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. As a hydrochloride salt of an amine, it would likely be soluble in water . Other properties such as melting point, boiling point, and density would require experimental determination .

Scientific Research Applications

Enantioselective Synthesis and Derivatization

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride plays a crucial role in the field of chiral chemistry, particularly in the enantioselective synthesis of β-fluoro amines. A notable study by Vara and Johnston (2016) outlines a method for preparing enantioenriched β-fluoro amines, where the nitrogen and fluorine atoms are attached to sp3-hybridized carbons. This approach involves a chiral bifunctional Brønsted acid/base catalyst that delivers β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. Importantly, this synthesis can be utilized to create a variety of secondary, tertiary, or vinyl alkyl fluorides within a vicinal fluoro amine functional group, demonstrating the compound's versatility and potential for creating neurologically relevant fluorinated small molecules in a comprehensive manner (Vara & Johnston, 2016).

Analytical Chemistry Applications

In analytical chemistry, the derivatization of amines for detection and analysis is a critical application of this compound. Jastrzębska et al. (2016) developed a novel procedure utilizing 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a reagent for pre-column derivatization of biogenic amines, with subsequent chromatographic determination. This method demonstrates the utility of derivatives of this compound for sensitive and accurate analysis of amines in wine samples, showcasing the compound's importance in food safety and quality control (Jastrzębska et al., 2016).

Synthesis and Biological Applications

The synthesis and evaluation of fluorine-substituted compounds for biological activities represent another significant application area. Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to this compound, demonstrating its potential for inhibiting cancer cell proliferation. This work emphasizes the role of fluorine-substituted amines in developing novel anticancer agents and highlights the broader applications of this compound derivatives in medicinal chemistry (Hao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target of the compound. Without specific information, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of the compound would depend on its structure and properties. As a hydrochloride salt of an amine, it could be corrosive and cause skin and eye irritation .

Properties

IUPAC Name

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWNFZYQNOKVAI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704157
Record name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-90-4
Record name 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.